Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate
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Overview
Description
Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidinone moiety, which is a six-membered ring containing nitrogen and oxygen atoms.
Mechanism of Action
Target of Action
A structurally similar compound, apixaban, is known to inhibit activated factor x (fxa), a key enzyme in the coagulation cascade .
Mode of Action
Apixaban, a similar compound, acts as a competitive inhibitor of fxa, indicating that it binds in the active site .
Biochemical Pathways
The inhibition of fxa by apixaban reduces thrombin generation, indirectly inhibiting platelet aggregation .
Pharmacokinetics
Apixaban has good bioavailability, low clearance, and a small volume of distribution in animals and humans .
Result of Action
The inhibition of fxa by apixaban has been shown to have antithrombotic efficacy in pre-clinical studies .
Action Environment
The elimination pathways for apixaban include renal excretion, metabolism, and biliary/intestinal excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinone Ring: The piperidinone ring can be synthesized through cyclization reactions involving appropriate precursors.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The aromatic ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .
Scientific Research Applications
Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing nitrogen.
Piperidinone: A piperidine derivative with an oxo group.
Ethyl 4-aminobutanoate: A compound with a similar ester group but different amine substitution.
Uniqueness
Ethyl 4-((4-methyl-3-(2-oxopiperidin-1-yl)phenyl)amino)-4-oxobutanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the piperidinone and ester moieties makes it a versatile compound for various applications .
Properties
IUPAC Name |
ethyl 4-[4-methyl-3-(2-oxopiperidin-1-yl)anilino]-4-oxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-3-24-18(23)10-9-16(21)19-14-8-7-13(2)15(12-14)20-11-5-4-6-17(20)22/h7-8,12H,3-6,9-11H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYNYRRQFQDPEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC(=C(C=C1)C)N2CCCCC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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